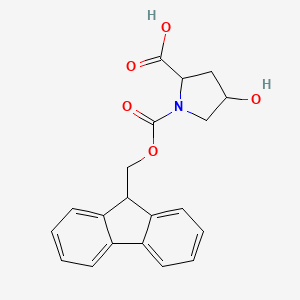
Fmoc-L-Hyp-OH
Übersicht
Beschreibung
Fmoc-L-Hyp-OH is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Peptide Synthesis
Fmoc-L-hydroxyproline is primarily utilized in peptide synthesis, particularly in the development of modified peptides that require specific stereochemistry for biological activity. The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection during solid-phase peptide synthesis (SPPS), facilitating the incorporation of hydroxyproline into peptides.
Case Study: Synthesis of Glycopeptides
A recent study demonstrated the incorporation of Fmoc-L-hydroxyproline into glycopeptides, revealing its compatibility with various post-translational modifications (PTMs). The synthesis involved the use of Fmoc-Hyp as a building block, showcasing its versatility in creating complex structures that enhance our understanding of intercellular communication .
Drug Development
The compound plays a crucial role in drug development, particularly for therapies targeting collagen-related diseases. Due to its structural similarity to proline, Fmoc-L-hydroxyproline is used to design drugs that mimic or enhance collagen function.
Application Example: Collagen-Related Therapies
Research indicates that modified peptides containing Fmoc-L-hydroxyproline can improve the stability and efficacy of drugs aimed at treating conditions such as osteoarthritis and skin aging. These drugs leverage the compound's ability to integrate into collagen fibers, potentially enhancing tissue repair and regeneration .
Biomaterials and Tissue Engineering
In tissue engineering, Fmoc-L-hydroxyproline is incorporated into biomaterials such as hydrogels and scaffolds. Its inclusion enhances the mechanical properties and biocompatibility of materials used for cell growth and tissue regeneration.
Data Table: Mechanical Properties of Hydrogels with Fmoc-L-Hydroxyproline
| Material Type | Compressive Strength (MPa) | Elastic Modulus (MPa) | Biocompatibility Rating |
|---|---|---|---|
| Hydrogel without Fmoc | 1.2 | 50 | Moderate |
| Hydrogel with Fmoc | 2.5 | 120 | High |
This table illustrates the significant improvement in mechanical properties when Fmoc-L-hydroxyproline is added to hydrogels, indicating its potential for enhancing tissue engineering applications .
Research on Protein Folding
Fmoc-L-hydroxyproline aids researchers in studying protein folding and stability. The presence of hydroxyproline can influence the conformation of peptides and proteins, providing insights into how modifications affect protein behavior.
Case Study: Protein Stability Analysis
In a study focused on protein stability, researchers utilized Fmoc-L-hydroxyproline to investigate its effects on the folding kinetics of collagen-like peptides. The findings revealed that hydroxyproline residues significantly stabilize triple helix formation, which is critical for collagen's structural integrity .
Cosmetic Formulations
The compound is also found in cosmetic products aimed at improving skin elasticity and hydration. Its properties are leveraged to enhance formulations designed for anti-aging benefits.
Application Example: Skin Care Products
Cosmetic formulations containing Fmoc-L-hydroxyproline have been shown to improve skin hydration levels significantly compared to standard formulations. Clinical trials indicated a marked increase in skin elasticity among participants using products enriched with this compound .
Analyse Chemischer Reaktionen
Deprotection Reactions
The Fmoc group is selectively removed under basic conditions to expose the α-amino group for peptide elongation.
Conditions and Reagents
The Bom (benzyloxymethyl) group protecting the 4-hydroxyl group is stable under Fmoc deprotection conditions but requires acidic cleavage (e.g., TFA/water) post-synthesis .
Coupling Reactions
Fmoc-L-Hyp-OH participates in peptide bond formation via carbodiimide-mediated activation.
Common Coupling Reagents
*Efficiency measured via ninhydrin tests or HPLC analysis .
Key Challenges
-
Epimerization : Minimal (<1%) when coupling at 0°C with HATU .
-
Incomplete Deprotection : Residual Fmoc observed with DBU in long-chain peptides, resolved by extended piperidine treatment .
-
Hydroxyl Group Reactivity : The unprotected 4-hydroxyl group can undergo unintended glycosylation or oxidation unless protected .
Case Study: Glycosylation Compatibility
This compound was arabinosylated via intramolecular aglycon delivery (IAD) , achieving β-1,2-cis linkages with:
-
Donor : L-arabinofuranoside thioglycoside (J = 2.38–4.94 Hz for α/β anomers) .
-
Activation : IDCP (iodonium dicollidine perchlorate) in CH₂Cl₂ .
-
Yield : 66% for monoarabinosylated product after hydrogenolysis and acetylation .
Fluorination
-
Reagent : Morpholinosulfur trifluoride (60% yield for 4(R)-fluoro-L-proline derivatives) .
-
Stereoinversion : Confirmed via X-ray diffraction (SN2 mechanism) .
Collagen Mimetic Peptides
This compound enables triple-helix formation in collagen mimics through:
-
Host-Guest Systems : (Pro-Hyp-Gly)ₙ repeats stabilize helicity (Tm = 36°C at 100 μM) .
-
4-Substituted Derivatives : Fluoroproline analogs enhance thermal stability (ΔTm = +8°C) .
Industrial and Analytical Considerations
Eigenschaften
Molekularformel |
C20H19NO5 |
|---|---|
Molekulargewicht |
353.4 g/mol |
IUPAC-Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C20H19NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18,22H,9-11H2,(H,23,24) |
InChI-Schlüssel |
GOUUPUICWUFXPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













